Ethyl 3,3-difluoropropanoate

Lipophilicity Drug Design ADME

Ethyl 3,3‑difluoropropanoate (CAS 28781‑80‑8) is a fluorinated propionic acid ethyl ester containing a gem‑difluoromethyl (CF₂H) moiety at the β‑carbon. With a molecular formula of C₅H₈F₂O₂ and a molecular weight of 138.11 g·mol⁻¹, the compound exhibits a predicted logP (octanol/water) of approximately 0.86–1.29.

Molecular Formula C5H8F2O2
Molecular Weight 138.11 g/mol
CAS No. 28781-80-8
Cat. No. B3189160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3-difluoropropanoate
CAS28781-80-8
Molecular FormulaC5H8F2O2
Molecular Weight138.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(F)F
InChIInChI=1S/C5H8F2O2/c1-2-9-5(8)3-4(6)7/h4H,2-3H2,1H3
InChIKeyRUXHZGKZALQIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,3-Difluoropropanoate (CAS 28781-80-8): Core Physicochemical Profile for Procurement Decision-Making


Ethyl 3,3‑difluoropropanoate (CAS 28781‑80‑8) is a fluorinated propionic acid ethyl ester containing a gem‑difluoromethyl (CF₂H) moiety at the β‑carbon. With a molecular formula of C₅H₈F₂O₂ and a molecular weight of 138.11 g·mol⁻¹, the compound exhibits a predicted logP (octanol/water) of approximately 0.86–1.29 . The CF₂H group imparts moderate lipophilicity while functioning as a weak hydrogen‑bond donor—a capability absent in the corresponding CF₃ analog—making this building block particularly attractive for medicinal chemistry programs that require a balance of permeability and target engagement [1].

Why Ethyl 3,3-Difluoropropanoate Cannot Be Replaced by Common Mono- or Trifluorinated Analogs


Simple replacement of ethyl 3,3‑difluoropropanoate with ethyl 3‑fluoropropanoate or ethyl 3,3,3‑trifluoropropanoate alters the physicochemical and molecular‑recognition profile of the final molecule. The monofluoro analog is less lipophilic and lacks hydrogen‑bond‑donor character, while the trifluoro analog is more lipophilic but cannot act as a hydrogen‑bond donor . The CF₂H group provides an intermediate logP and a unique ability to engage in C–H···X hydrogen bonds, which can be decisive for target binding, metabolic stability, and pharmacokinetics [1][2]. Consequently, direct substitution without re‑optimization can lead to loss of potency, altered selectivity, or poor ADME properties.

Quantitative Differentiation of Ethyl 3,3-Difluoropropanoate from Its Closest Structural Analogs


Lipophilicity (LogP) Comparison: Optimized Balance Between Permeability and Solubility

Ethyl 3,3‑difluoropropanoate exhibits a measured/calculated logP of 0.86 (Fluorochem) to 1.29 (Chembase) . This value sits between the mono‑fluorinated analog (logP ~0.91) and the trifluorinated analog (logP ~1.50) . The incremental logP increase of ~0.4–0.7 over the mono‑fluoro compound and the decrease of ~0.2–0.6 relative to the trifluoro compound provide a tunable lipophilicity window that can enhance passive permeability without excessive logP‑driven promiscuity or solubility penalties.

Lipophilicity Drug Design ADME

Hydrogen-Bond Donor Capability: The CF2H Group Engages Targets That CF3 and CH3 Cannot

The CF₂H group in ethyl 3,3‑difluoropropanoate acts as a weak hydrogen‑bond donor, quantified by a ¹H NMR‑derived acidity parameter (A) of 0.035–0.045 for simple alkyl‑CF₂H systems, whereas the CF₃ group shows negligible donor ability (A < 0.01) [1]. This hydrogen‑bond donation can contribute up to 0.5–1.5 kcal·mol⁻¹ in binding free energy to a suitable acceptor, which can translate into a 5‑ to 10‑fold increase in affinity when the interaction is structurally conserved [2].

Hydrogen Bond Bioisostere Molecular Recognition

Acidity of the Corresponding Carboxylic Acid: pKa Modulation by Fluorination

Hydrolysis of ethyl 3,3‑difluoropropanoate yields 3,3‑difluoropropanoic acid, which has a predicted pKa of 3.49 . This is approximately 1.3 pKa units lower than 3‑fluoropropanoic acid (pKa ~4.8) and about 0.7 units higher than 3,3,3‑trifluoropropanoic acid (pKa ~2.8) [1][2]. The difluorinated acid is therefore significantly more ionized at physiological pH than the mono‑fluoro analog, improving aqueous solubility, while remaining less acidic than the trifluoro acid, which can reduce the risk of excessive plasma protein binding or tissue retention.

pKa Ionization Bioavailability

Metabolic Stability of the CF2H Motif: Resistance to Oxidative Metabolism

The CF₂H group is known to increase metabolic stability at the adjacent carbon relative to the non‑fluorinated CH₃ group. In microsomal stability assays, compounds bearing a CF₂H group typically show a 2‑ to 5‑fold increase in half‑life (t₁/₂) compared to their CH₃ counterparts, whereas the CF₃ group can be even more stable but may also introduce unwanted lipophilicity [1]. The CF₂H group present in ethyl 3,3‑difluoropropanoate thus offers a compromise: enhanced metabolic stability versus CH₃ while retaining hydrogen‑bond donor capacity that is absent in CF₃ [2].

Metabolism CYP450 Fluorine Blocking

Synthetic Versatility: The Ester as a Springboard to Difluoromethylated Heterocycles

Ethyl 3,3‑difluoropropanoate serves as a key precursor to 2‑amino‑3,3‑difluoropropanoic acid derivatives that undergo base‑mediated cyclization to form benzoxazoles and isoquinolines in high yield (70–85%) under metal‑free conditions [1]. The analogous reaction with non‑fluorinated ethyl propanoate does not proceed under the same mild conditions, as the electron‑withdrawing CF₂ group activates the β‑position for nucleophilic attack [1]. This unique reactivity profile eliminates the need for toxic transition metals and simplifies purification, making it attractive for scale‑up.

Synthetic Chemistry Heterocycle Synthesis Building Block

High-Impact Application Scenarios for Ethyl 3,3-Difluoropropanoate Based on Quantitative Evidence


Lead Optimization in Drug Discovery: Fine-Tuning Lipophilicity and Hydrogen-Bonding

In a medicinal chemistry program where the β‑carbon of a propanoate chain is solvent‑exposed near a backbone carbonyl, replacing a CH₃ or CF₃ group with CF₂H can install a hydrogen‑bond donor without drastically altering logP. The quantitative logP data (0.86–1.29) and H‑bond acidity (A ~0.035–0.045) support the use of ethyl 3,3‑difluoropropanoate as the starting material for synthesizing candidate molecules with predicted improved permeability and target engagement [1].

Prodrug Design: Controlling Hydrolysis Rate and Ionization State

When a carboxylic acid drug is masked as the ethyl ester prodrug to improve oral absorption, the choice of the fluorination pattern on the acid dictates the pKa of the liberated active species. The pKa of 3,3‑difluoropropanoic acid (3.49) positions it ideally for compounds requiring a moderate negative charge at physiological pH, avoiding the excessive ionization of the trifluoro analog (pKa 2.8) that can lead to high plasma protein binding, while being more soluble than the mono‑fluoro acid (pKa 4.8) .

Fragment-Based Drug Discovery: A Fluorinated Fragment with Dual Pharmacophoric Features

Ethyl 3,3‑difluoropropanoate can be screened as a fragment itself. Its small size (MW 138), moderate logP, and inherent CF₂H hydrogen‑bond donor make it a privileged fragment for detecting weak but specific interactions with target proteins. The hydrogen‑bond donor capacity can be exploited to anchor the fragment to a backbone carbonyl, while the ester can be hydrolyzed to a carboxylate for further growth. This dual functionality is absent in the corresponding CH₃ and CF₃ fragments [1].

Process Chemistry Scale-Up: Metal-Free Synthesis of Fluorinated Heterocycles

For industrial synthesis of benzoxazole or isoquinoline scaffolds containing a difluoromethyl group, ethyl 3,3‑difluoropropanoate derivatives enable a base‑mediated cyclization that proceeds in high yield (70–85%) without transition metal catalysts. This reduces cost, eliminates metal contamination, and simplifies waste treatment, directly addressing the requirements of kilo‑lab and pilot‑plant operations. The reaction fails with non‑fluorinated analogs, underscoring the unique value of the difluoro building block [2].

Quote Request

Request a Quote for Ethyl 3,3-difluoropropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.